molecular formula C5H3IN2O3 B1314763 3-Iodo-5-nitropyridin-2-ol CAS No. 25391-58-6

3-Iodo-5-nitropyridin-2-ol

Cat. No.: B1314763
CAS No.: 25391-58-6
M. Wt: 265.99 g/mol
InChI Key: DPHDSYLWPVMRTM-UHFFFAOYSA-N
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Description

3-Iodo-5-nitropyridin-2-ol is a chemical compound with the molecular formula C5H3IN2O3 and a molecular weight of 265.99 g/mol . . This compound is characterized by the presence of iodine and nitro groups attached to a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

3-Iodo-5-nitropyridin-2-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through the nitro group, which can undergo redox reactions, thereby influencing the activity of these enzymes. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. For instance, this compound can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammatory responses. This modulation can lead to changes in gene expression, affecting the production of cytokines and other inflammatory mediators . Furthermore, this compound impacts cellular metabolism by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through the formation of covalent bonds with active site residues. For example, it can inhibit the activity of adenine deaminase by binding to its active site, thereby preventing the conversion of adenine to inosine . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its effects over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several weeks . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cell morphology and viability, indicating potential cytotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance antioxidant defenses and reduce oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the accumulation of reactive intermediates formed during the metabolism of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, such as glutathione and nicotinamide adenine dinucleotide phosphate (NADPH) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize primarily in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can interact with transcription factors and modulate gene expression . This localization is likely mediated by specific targeting signals and post-translational modifications that direct the compound to these compartments .

Preparation Methods

The synthesis of 3-Iodo-5-nitropyridin-2-ol typically involves the nitration of 2-hydroxy-5-iodopyridine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Iodo-5-nitropyridin-2-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include substituted pyridines, aminopyridines, and carbonyl-containing pyridines.

Scientific Research Applications

3-Iodo-5-nitropyridin-2-ol has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 3-Iodo-5-nitropyridin-2-ol include:

The uniqueness of this compound lies in its combination of iodine, nitro, and hydroxyl groups, which confer distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

3-iodo-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O3/c6-4-1-3(8(10)11)2-7-5(4)9/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHDSYLWPVMRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472480
Record name 3-Iodo-5-nitropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25391-58-6
Record name 3-Iodo-5-nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25391-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-nitropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-iodo-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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